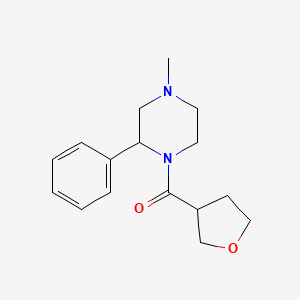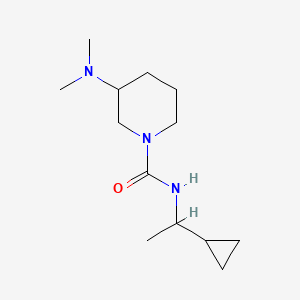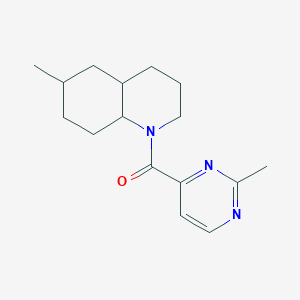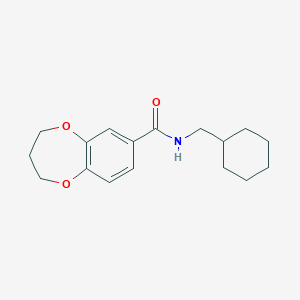
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone, also known as MPOM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. MPOM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone is not yet fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, modulating their activity and ultimately affecting neurotransmitter release.
Biochemical and Physiological Effects:
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone has been shown to have various biochemical and physiological effects, including an increase in serotonin and dopamine release, as well as an increase in brain-derived neurotrophic factor (BDNF) expression. BDNF is a protein involved in the growth and survival of neurons, making it a promising target for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone is its high selectivity for serotonin and dopamine receptors, which allows for more targeted drug development. However, one limitation is the lack of long-term safety data, which is necessary for the development of a safe and effective therapeutic agent.
Orientations Futures
For (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone research include exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more specific and effective therapeutic agents based on its structure.
Méthodes De Synthèse
The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone involves the reaction between 4-methyl-2-phenylpiperazine and oxolan-3-one in the presence of a catalyst such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone.
Applications De Recherche Scientifique
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential applications as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17-8-9-18(16(19)14-7-10-20-12-14)15(11-17)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQKZXOXDCOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)

![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)


![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
